molecular formula C21H24F2N2O3 B10894138 2-(1-Adamantylmethyl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole

2-(1-Adamantylmethyl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole

Cat. No.: B10894138
M. Wt: 390.4 g/mol
InChI Key: PJEOUMLIASCYJE-UHFFFAOYSA-N
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Description

2-(1-Adamantylmethyl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole is a complex organic compound with a unique structure that combines an adamantyl group, a difluoromethoxy group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantylmethyl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole typically involves multiple steps. One common route includes the reaction of 1-adamantylmethylamine with 4-(difluoromethoxy)-3-methoxybenzoyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantylmethyl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(1-Adamantylmethyl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Adamantylmethyl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding to enzymes or receptors. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The oxadiazole ring is known for its stability and ability to participate in hydrogen bonding, which can be crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Adamantylmethyl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the adamantyl group, difluoromethoxy group, and oxadiazole ring in a single molecule makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H24F2N2O3

Molecular Weight

390.4 g/mol

IUPAC Name

2-(1-adamantylmethyl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C21H24F2N2O3/c1-26-17-7-15(2-3-16(17)27-20(22)23)19-25-24-18(28-19)11-21-8-12-4-13(9-21)6-14(5-12)10-21/h2-3,7,12-14,20H,4-6,8-11H2,1H3

InChI Key

PJEOUMLIASCYJE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NN=C(O2)CC34CC5CC(C3)CC(C5)C4)OC(F)F

Origin of Product

United States

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